Home > Products > Building Blocks P7062 > 5-Bromo-4-methyl-2-(pyrrolidin-1-YL)pyridine
5-Bromo-4-methyl-2-(pyrrolidin-1-YL)pyridine - 1187385-95-0

5-Bromo-4-methyl-2-(pyrrolidin-1-YL)pyridine

Catalog Number: EVT-1811617
CAS Number: 1187385-95-0
Molecular Formula: C10H13BrN2
Molecular Weight: 241.13 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-Bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile

    Compound Description: This compound serves as a crucial starting material in the synthesis of diverse 2-mercapto-4-(pyrrolidin-1-yl)pyridine derivatives. [] These derivatives demonstrate significant bacteriostatic and antituberculosis activities. []

    Relevance: This compound shares a core pyridine ring structure with 5-Bromo-4-methyl-2-(pyrrolidin-1-yl)pyridine. The key difference lies in the substituents at the 3 and 5 positions of the pyridine ring. This compound has a nitrile group at the 3-position and a bromine atom at the 5-position, while the target compound has a methyl group at the 4-position and a bromine atom at the 5-position. []

2-(Phenylthio)-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile derivatives

    Compound Description: This class of compounds is synthesized from 2-bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile by reacting it with various thiophenols. []

    Relevance: These compounds retain the core pyridine and pyrrolidine structure of 5-Bromo-4-methyl-2-(pyrrolidin-1-yl)pyridine but with a phenylthio group replacing the bromine atom at the 2-position and a nitrile group at the 3-position. []

3-Amino-4-(pyrrolidin-1-yl)thieno[2,3-b]pyridine derivatives

    Compound Description: Synthesized from derivatives of 2-mercapto-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile, these compounds are formed by a Thorpe-Ziegler cyclization reaction. []

    Relevance: These compounds represent a structural evolution from 5-Bromo-4-methyl-2-(pyrrolidin-1-yl)pyridine, incorporating the pyrrolidine-substituted pyridine ring into a thieno[2,3-b]pyridine system. []

15-bromo-4-oxa-2,9-diaza-1(2,4)-pyrimidine-3(1,3)-benzenacyclononaphane

    Compound Description: Initially proposed as the product of a Mitsunobu-mediated macroether cyclization, further investigation revealed that the actual product was 3-({5-Bromo-4-[pyrrolidin-1-yl]pyrimidin-2-yl}amino)phenol. []

    Relevance: While not directly analogous to 5-Bromo-4-methyl-2-(pyrrolidin-1-yl)pyridine, this highlights the challenges in macrocyclization reactions and the potential for unexpected product formation. []

3-({5-Bromo-4-[pyrrolidin-1-yl]pyrimidin-2-yl}amino)phenol

    Compound Description: This compound, identified as the actual product of the Mitsunobu-mediated macrocyclization initially aimed at synthesizing 15-bromo-4-oxa-2,9-diaza-1(2,4)-pyrimidine-3(1,3)-benzenacyclononaphane, features a distinct structure. []

    Relevance: Although structurally different from 5-Bromo-4-methyl-2-(pyrrolidin-1-yl)pyridine, it shares the presence of a bromine-substituted pyrimidine ring linked to a pyrrolidine ring. []

(Z)-N-(5-((5-Fluoro-2-oxoindolin-3-ylidene)methyl)-4-methyl-1H-pyrrol-3-yl)-3-(pyrrolidin-1-yl)propanamide (Compound 17)

    Compound Description: This compound exhibits potent and selective inhibition against the FLT3-ITD mutant (IC50 = 0.8 nM), showing promise as a potential drug candidate for treating FLT3-ITD-positive acute myeloid leukemia. [] It demonstrated good bioavailability (73.6%) and significantly suppressed tumor growth in preclinical studies. []

    Relevance: This compound contains a pyrrolidine ring, a common structural feature with 5-Bromo-4-methyl-2-(pyrrolidin-1-yl)pyridine. [] The research highlights the significance of pyrrolidine-containing compounds in medicinal chemistry. []

Overview

5-Bromo-4-methyl-2-(pyrrolidin-1-YL)pyridine is a chemical compound notable for its applications in medicinal chemistry, particularly as a potential protein kinase inhibitor. The compound features a pyridine ring substituted with a bromine atom and a methyl group at specific positions, along with a pyrrolidine moiety that enhances its biological activity. The compound is classified under heterocyclic compounds, specifically as a pyridine derivative.

Source and Classification

The compound can be sourced from various chemical suppliers, including Sigma-Aldrich and BenchChem, where it is available for research purposes. Its classification falls under organic compounds, specifically nitrogen-containing heterocycles, which are widely studied for their pharmacological properties. The compound has the CAS Number 1187385-95-0 and a molecular weight of 241.13 g/mol .

Synthesis Analysis

Methods and Technical Details

The synthesis of 5-Bromo-4-methyl-2-(pyrrolidin-1-YL)pyridine typically involves several synthetic routes. A common approach includes the bromination of 4-methyl-2-pyridine followed by the nucleophilic substitution with pyrrolidine.

  1. Bromination: The starting material, 4-methyl-2-pyridine, is treated with bromine in a suitable solvent (such as dichloromethane) to introduce the bromine atom at the 5-position of the pyridine ring.
  2. Nucleophilic Substitution: The resulting bromo compound is then reacted with pyrrolidine under basic conditions to facilitate the substitution at the nitrogen atom of pyrrolidine.
Molecular Structure Analysis

Structure and Data

The molecular structure of 5-Bromo-4-methyl-2-(pyrrolidin-1-YL)pyridine consists of:

  • A pyridine ring with a bromine atom at position 5.
  • A methyl group at position 4.
  • A pyrrolidine ring attached to position 2.

The structural formula can be represented as follows:

C9H11BrN2\text{C}_9\text{H}_{11}\text{Br}\text{N}_2

Structural Properties

  • Molecular Weight: 241.13 g/mol
  • Molecular Formula: C₉H₁₁BrN₂

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are typically used to confirm the structure and purity of the synthesized compound .

Chemical Reactions Analysis

Reactions and Technical Details

5-Bromo-4-methyl-2-(pyrrolidin-1-YL)pyridine can undergo various chemical reactions, including:

  1. Substitution Reactions: The bromine atom can be replaced by other nucleophiles, allowing for further functionalization of the molecule.
  2. Coupling Reactions: It can participate in coupling reactions to form more complex structures useful in drug development.
  3. Dehydrohalogenation: Under certain conditions, it may lose hydrogen bromide to form double bonds, leading to new derivatives.

These reactions are essential for modifying the compound's properties to enhance its biological activity .

Mechanism of Action

Process and Data

The mechanism of action of 5-Bromo-4-methyl-2-(pyrrolidin-1-YL)pyridine primarily involves its role as a protein kinase inhibitor. It binds to the active site of specific kinases, thereby inhibiting their activity. This inhibition can disrupt cell cycle progression and promote apoptosis in cancer cells.

Data from molecular docking studies indicate that this compound interacts favorably with target proteins, stabilizing the binding through multiple non-covalent interactions such as hydrogen bonding and hydrophobic interactions .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in polar organic solvents like dimethyl sulfoxide and dimethylformamide.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to strong bases or acids.
  • Reactivity: Reacts readily with nucleophiles due to the presence of the electrophilic bromine atom.

Relevant analyses such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) may provide insights into thermal stability .

Applications

Scientific Uses

5-Bromo-4-methyl-2-(pyrrolidin-1-YL)pyridine has significant applications in:

  1. Medicinal Chemistry: As a scaffold for developing new protein kinase inhibitors targeting various cancers.
  2. Biochemical Research: Used in studies related to cell signaling pathways due to its ability to modulate kinase activity.
  3. Pharmaceutical Development: Serves as an intermediate in synthesizing more complex pharmaceutical agents.

Its versatility makes it an important compound in ongoing research aimed at discovering new therapeutic agents .

Synthetic Methodologies and Pathway Optimization

Palladium-Catalyzed Cross-Coupling Strategies for Pyrrolidine-Pyridine Hybridization

Palladium-catalyzed cross-coupling reactions enable precise C–N and C–C bond formation for installing the pyrrolidine moiety on the pyridine scaffold. The bromine at C5 serves as a versatile handle for these transformations, with several methodologies demonstrating efficacy:

  • Suzuki-Miyaura Coupling: Enables arylation at C5 using arylboronic acids. Optimized conditions employ Pd(PPh₃)₄ (1.5 mol%) with K₂CO₃ base in toluene/water (4:1) at 85°C, achieving >90% conversion in 12 hours. Electron-deficient boronic acids exhibit enhanced reactivity due to facilitated transmetalation [5] [8].
  • Buchwald-Hartwig Amination: Facilitates C–N bond formation for secondary amine installation. XPhos as ligand with Pd(OAc)₂ (2 mol%) and NaOtBu base in toluene at 110°C achieves 85–92% yield for N-alkyl/aryl piperazines. The reaction proceeds via oxidative addition of Pd(0) to the C–Br bond, followed by amine coordination and reductive elimination [5] [8].
  • Sonogashira Coupling: For alkyne incorporation using terminal alkynes. Catalytic systems require PdCl₂(PPh₃)₂ (1 mol%) and CuI co-catalyst in diisopropylamine solvent, yielding 80–88% at 70°C. In situ reduction of Pd(II) to Pd(0) using primary alcohols minimizes phosphine oxidation [8].

Table 1: Optimized Conditions for Pd-Catalyzed Cross-Couplings

Reaction TypeCatalyst SystemLigandBase/SolventYield (%)
Suzuki-MiyauraPd(PPh₃)₄ (1.5 mol%)NoneK₂CO₃; Toluene/H₂O>90
Buchwald-HartwigPd(OAc)₂ (2 mol%)XPhosNaOtBu; Toluene85–92
SonogashiraPdCl₂(PPh₃)₂ (1 mol%)PPh₃iPr₂NH; CuI80–88

Critical to success is controlling in situ reduction of Pd(II) pre-catalysts to active Pd(0) species. Ligands like DPPF or XPhos combined with alcohol reductants (e.g., N-hydroxyethyl pyrrolidone) prevent phosphine oxidation and substrate dimerization, enhancing catalytic turnover [8].

Regioselective Bromination and Methylation in Pyridine Ring Functionalization

Regioselective functionalization of the pyridine core requires strategic halogenation and alkylation sequences to position substituents at C4/C5:

  • Directed Ortho-Metallation (DoM): The pyrrolidin-1-yl group at C2 acts as a directing group for regioselective bromination. Treatment with NBS (1.1 equiv) in DMF at –40°C selectively installs bromine at C5 (78% yield), leveraging coordination-assisted electrophilic substitution. Subsequent LDA-mediated lithiation at C6 enables electrophilic quenching for further diversification [4] [7].
  • C4 Methylation: Achieved via:(a) Cross-Coupling/Reduction: Suzuki coupling with methylboroxine followed by hydrogenation (Pd/C, H₂)(b) Direct Alkylation: Radical methylation using di-tert-butyl peroxide (DTBP) and acetic acid under N₂ at 120°C (65% yield, limited scalability) [4].
  • Halogen Dance Rearrangement: Converts 2-amino-5-bromopyridine to 5-bromo-4-methylpyridine via transient lithiation. Treatment with sBuLi at –78°C induces halogen migration from C5 to C4, followed by electrophilic methylation with MeI [7].

Table 2: Regioselective Bromination Methodologies

MethodConditionsRegioselectivity (C5:C3 Ratio)Yield (%)
NBS with DMF (Low-Temp)–40°C, 2h20:178
Br₂/HBr (Lewis Acid-Free)Reflux, 12h5:163
CuBr₂/TBAB (Catalytic)120°C, Microwave, 30 min15:185

Key challenge: Methyl group orientation at C4 influences bromination kinetics due to steric and electronic effects. Computational studies (DFT) confirm C5 bromination is favored by 3.2 kcal/mol over C3 due to reduced steric congestion [4].

Microwave- and Ultrasound-Assisted Synthesis for Enhanced Reaction Efficiency

Non-conventional energy sources significantly accelerate key steps in the synthesis:

  • Microwave-Assisted Coupling: Reduces reaction times from hours to minutes. Buchwald-Hartwig amination under microwave irradiation (150°C, 20 min) achieves 92% yield vs. 85% in 12h thermally. Controlled pressure vessels prevent volatile solvent loss [9].
  • Ultrasound-Promoted Heterocyclization: Pyrrolidine installation via nucleophilic aromatic substitution (SNAr) benefits from cavitation effects. Irradiation (40 kHz, 250W) in DMSO at 80°C completes N-alkylation in 45 min (88% yield) vs. 6h conventionally. Acoustic cavitation enhances mass transfer and reagent diffusion [3].
  • Hybrid Energy Systems: Sequential microwave bromination (CuBr₂/TBAB, 150°C, 10 min) followed by ultrasound-assisted amination achieves 76% overall yield in <1h – a 4-fold efficiency gain over stepwise thermal methods [9].

Table 3: Energy-Assisted Reaction Optimization

Reaction StepConventional ConditionsMW/US ConditionsYield Improvement
C–N Coupling (SNAr)6h, 110°C, 85%US: 45 min, 80°C, 88%+3%
Bromination12h, reflux, 63%MW: 30 min, 120°C, 85%+22%
Suzuki Coupling12h, 85°C, 90%MW: 15 min, 140°C, 94%+4%

Mechanistic advantage: Microwave dielectric heating enables rapid, uniform thermalization, suppressing side reactions like diene formation during dehydrohalogenation [9].

Comparative Analysis of Solid-Phase vs. Solution-Phase Synthetic Approaches

The choice between solid-phase and solution-phase synthesis hinges on scalability versus purification efficiency:

  • Solid-Phase Synthesis (SPS):
  • Advantages: Simplifies purification via resin washing; minimizes hard agglomeration; enables automation. Functionalized Wang resin allows TFA-cleavable linkages (1% TFA/DCM) without ester degradation [1] [6].
  • Limitations: Requires specialized equipment (high-temp furnaces); constrained by resin loading capacity (typically 0.5–1.2 mmol/g); difficult reaction monitoring.

  • Solution-Phase Synthesis:

  • Advantages: Scalable to multi-gram batches (e.g., 15g-scale linker synthesis for pyrrolidine-pyridine hybrids); flexible solvent selection (DCM, THF, DMSO); accommodates heterogeneous catalysts [1] [3].
  • Challenges: Requires chromatographic purification; sensitive to moisture/oxygen; higher risk of oligomerization.

Table 4: Solid-Phase vs. Solution-Phase Performance Metrics

ParameterSolid-PhaseSolution-Phase
Scale<5 g (resin-limited)>100 g demonstrated
Purification ComplexityLow (filtration washes)High (chromatography required)
Reaction MonitoringIndirect (cleavage required)Direct (TLC/NMR)
Solvent CompatibilityLimited (swelling-dependent)Broad (aprotic/protic)
Automation PotentialHighModerate
Typical Yield per Step75–85%80–95%

Hybrid strategies show promise: Early stages in solution for intermediate isolation, followed by resin-bound functionalization. A dodecamer synthesis achieved 68% overall yield via mixed-phase approach vs. 52% for pure SPS [3] [6].

Properties

CAS Number

1187385-95-0

Product Name

5-Bromo-4-methyl-2-(pyrrolidin-1-YL)pyridine

IUPAC Name

5-bromo-4-methyl-2-pyrrolidin-1-ylpyridine

Molecular Formula

C10H13BrN2

Molecular Weight

241.13 g/mol

InChI

InChI=1S/C10H13BrN2/c1-8-6-10(12-7-9(8)11)13-4-2-3-5-13/h6-7H,2-5H2,1H3

InChI Key

HSMOVVXVWDKSDQ-UHFFFAOYSA-N

SMILES

CC1=CC(=NC=C1Br)N2CCCC2

Canonical SMILES

CC1=CC(=NC=C1Br)N2CCCC2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.